molecular formula C14H9NO3 B3289100 4-Hydroxybenzo[h]quinoline-2-carboxylic acid CAS No. 855283-82-8

4-Hydroxybenzo[h]quinoline-2-carboxylic acid

Cat. No.: B3289100
CAS No.: 855283-82-8
M. Wt: 239.23 g/mol
InChI Key: GJLHLPQWVBWHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxybenzo[h]quinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C14H9NO3 It is a derivative of quinoline, featuring a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybenzo[h]quinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of anthranilic acid derivatives with suitable aldehydes or ketones under acidic or basic conditions. Another method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Additionally, microwave-assisted synthesis and the use of environmentally benign solid acids like montmorillonite K-10 have been reported .

Industrial Production Methods

Industrial production methods for this compound often focus on green and sustainable chemistry practices. These methods may include the use of recyclable catalysts, solvent-free reactions, and one-pot synthesis techniques to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzo[h]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, silica gel, and various acids and bases. Reaction conditions may vary from solvent-free environments to the use of ethanol or other solvents under controlled temperatures .

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 4-Hydroxybenzo[h]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and interact with enzymes, receptors, and other proteins. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

4-oxo-1H-benzo[h]quinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-12-7-11(14(17)18)15-13-9-4-2-1-3-8(9)5-6-10(12)13/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLHLPQWVBWHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC(=CC3=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxybenzo[h]quinoline-2-carboxylic acid
Reactant of Route 2
4-Hydroxybenzo[h]quinoline-2-carboxylic acid
Reactant of Route 3
4-Hydroxybenzo[h]quinoline-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-Hydroxybenzo[h]quinoline-2-carboxylic acid
Reactant of Route 5
4-Hydroxybenzo[h]quinoline-2-carboxylic acid
Reactant of Route 6
4-Hydroxybenzo[h]quinoline-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.